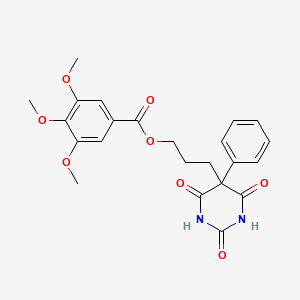
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a diazinane ring with three oxo groups and a phenyl substituent, linked to a propyl chain that is esterified with 3,4,5-trimethoxybenzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Diazinane Ring: The diazinane ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the diazinane derivative with 3,4,5-trimethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the methoxy groups.
Reduction: Reduction reactions can target the oxo groups in the diazinane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Major Products Formed
Oxidation: Phenolic derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide .
- 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate .
- (2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triethane-2,1-diyl trisprop .
Uniqueness
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate is unique due to its combination of a diazinane ring with a phenyl group and a trimethoxybenzoate ester. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
33837-49-9 |
|---|---|
Molekularformel |
C23H24N2O8 |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
3-(2,4,6-trioxo-5-phenyl-1,3-diazinan-5-yl)propyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H24N2O8/c1-30-16-12-14(13-17(31-2)18(16)32-3)19(26)33-11-7-10-23(15-8-5-4-6-9-15)20(27)24-22(29)25-21(23)28/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H2,24,25,27,28,29) |
InChI-Schlüssel |
VNVCNOOKZKEVIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)

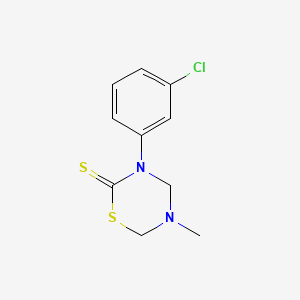
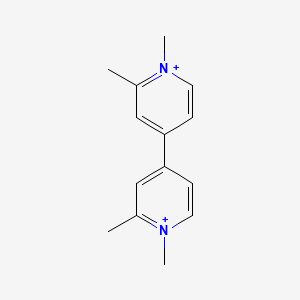
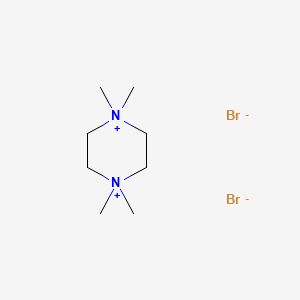
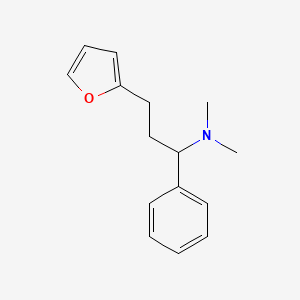
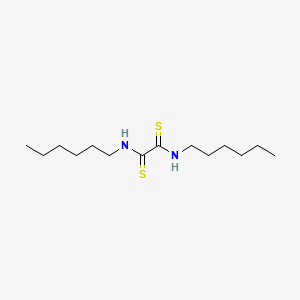
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

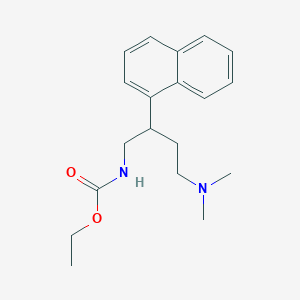
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
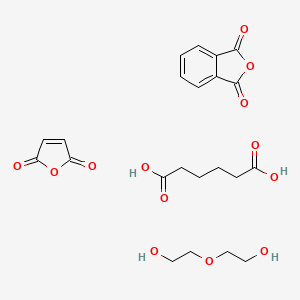
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)

